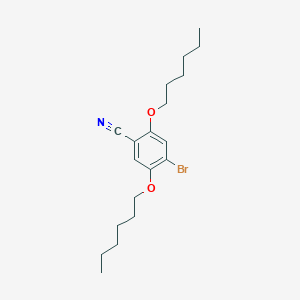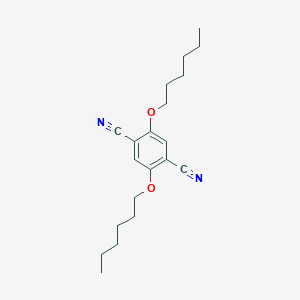![molecular formula C15H9ClN2S3 B296079 2-(2-Chlorophenyl)-6-phenyl-4lambda~4~-[1,2,4]dithiazolo[5,1-e][1,2,4]dithiazole](/img/structure/B296079.png)
2-(2-Chlorophenyl)-6-phenyl-4lambda~4~-[1,2,4]dithiazolo[5,1-e][1,2,4]dithiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-6-phenyl-4lambda~4~-[1,2,4]dithiazolo[5,1-e][1,2,4]dithiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the dithiazolo[5,1-e][1,2,4]dithiazole family, which has been extensively studied for their remarkable electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorophenyl)-6-phenyl-4lambda~4~-[1,2,4]dithiazolo[5,1-e][1,2,4]dithiazole is not well understood, but it is believed to involve the transfer of electrons from the compound to the adjacent electron-accepting material. This process results in the generation of a charge carrier, which can be used for various applications, including OLEDs and OSCs.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, some studies have suggested that this compound may have potential as an antitumor agent due to its ability to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-Chlorophenyl)-6-phenyl-4lambda~4~-[1,2,4]dithiazolo[5,1-e][1,2,4]dithiazole in lab experiments is its high electron mobility, which makes it an excellent candidate for use in electronic devices. However, the synthesis of this compound is relatively complex and requires specialized equipment, which can limit its widespread use.
Direcciones Futuras
There are several future directions for research on 2-(2-Chlorophenyl)-6-phenyl-4lambda~4~-[1,2,4]dithiazolo[5,1-e][1,2,4]dithiazole. One potential avenue is the development of new synthetic methods that are more efficient and cost-effective. Additionally, further studies are needed to investigate the potential applications of this compound in other fields, such as catalysis and sensing. Finally, research is needed to better understand the mechanism of action of this compound and its potential as an antitumor agent.
Métodos De Síntesis
The synthesis of 2-(2-Chlorophenyl)-6-phenyl-4lambda~4~-[1,2,4]dithiazolo[5,1-e][1,2,4]dithiazole involves the reaction of 2-chlorobenzenamine with carbon disulfide and potassium hydroxide to form 2-chlorobenzothiazole-5-thiol. This intermediate is then reacted with 1,3-diphenyl-1,3-propanedione in the presence of sodium methoxide to yield the final product.
Aplicaciones Científicas De Investigación
The unique electronic properties of 2-(2-Chlorophenyl)-6-phenyl-4lambda~4~-[1,2,4]dithiazolo[5,1-e][1,2,4]dithiazole make it a promising candidate for various scientific research applications. One of the most significant applications is in the field of organic electronics, where it can be used as an electron-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Propiedades
Fórmula molecular |
C15H9ClN2S3 |
|---|---|
Peso molecular |
348.9 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-7-phenyl-1λ4,2,8-trithia-4,6-diazabicyclo[3.3.0]octa-1(5),3,6-triene |
InChI |
InChI=1S/C15H9ClN2S3/c16-12-9-5-4-8-11(12)14-18-15-17-13(19-21(15)20-14)10-6-2-1-3-7-10/h1-9H |
Clave InChI |
CZSLOTNLFOBKMM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=S(S2)SC(=N3)C4=CC=CC=C4Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=S(S2)SC(=N3)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)

![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)



![3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid](/img/structure/B296015.png)


